molecular formula C16H17ClN2O B2494136 4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene CAS No. 2094542-80-8

4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene

Numéro de catalogue B2494136
Numéro CAS: 2094542-80-8
Poids moléculaire: 288.78
Clé InChI: ZPNBBLMUAXERLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as CCT018159 and is a highly selective and potent inhibitor of the protein kinase PDK1.

Applications De Recherche Scientifique

CCT018159 has shown great potential in scientific research as a highly selective and potent inhibitor of PDK1. PDK1 is a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and metabolism. Inhibition of PDK1 has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. CCT018159 has been extensively studied in preclinical models and has shown promising results in inhibiting tumor growth and enhancing the efficacy of chemotherapy.

Mécanisme D'action

CCT018159 selectively inhibits PDK1 by binding to the ATP-binding pocket of the kinase domain. This results in the inhibition of downstream signaling pathways, including the AKT and mTOR pathways, which are crucial for cell survival and proliferation. The inhibition of these pathways leads to the induction of apoptosis and cell cycle arrest, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
CCT018159 has been shown to have significant biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. CCT018159 has also been shown to enhance the efficacy of chemotherapy in preclinical models. In addition, CCT018159 has been shown to have a favorable pharmacokinetic profile, making it suitable for further development as a therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

CCT018159 has several advantages for lab experiments, including its high selectivity and potency as a PDK1 inhibitor, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of chemotherapy. However, CCT018159 also has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Orientations Futures

There are several future directions for the scientific research of CCT018159. One potential direction is the development of CCT018159 as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the further optimization of the synthesis method to improve yields and purity. Additionally, further studies are needed to elucidate the mechanism of action of CCT018159 and to identify potential biomarkers for patient selection and monitoring. Overall, CCT018159 has shown great potential in scientific research and holds promise for the development of new therapies for various diseases.

Méthodes De Synthèse

The synthesis of CCT018159 involves a multi-step process that includes the preparation of the key intermediate 4-(2-chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene. This intermediate is then subjected to various reactions to obtain the final product. The synthesis method of CCT018159 has been optimized to produce high yields and purity, making it suitable for scientific research applications.

Propriétés

IUPAC Name

4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl-(2-chloropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c17-15-7-12(5-6-18-15)16(20)19-8-13-10-1-2-11(4-3-10)14(13)9-19/h1-2,5-7,10-11,13-14H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNBBLMUAXERLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2CN(C3)C(=O)C4=CC(=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0,2,6]undec-8-ene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.